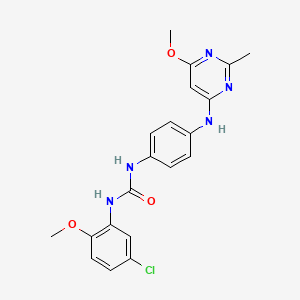

1-(5-Chloro-2-methoxyphenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea

Description

Properties

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)-3-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN5O3/c1-12-22-18(11-19(23-12)29-3)24-14-5-7-15(8-6-14)25-20(27)26-16-10-13(21)4-9-17(16)28-2/h4-11H,1-3H3,(H,22,23,24)(H2,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQVWWNROGBGHBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)NC3=C(C=CC(=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(5-Chloro-2-methoxyphenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is a small molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer therapy and other therapeutic applications. This article aims to summarize the biological activity of this compound based on available literature, including its mechanisms of action, efficacy in preclinical models, and potential therapeutic applications.

- Inhibition of Target Proteins : The compound has been identified as a potent inhibitor of various kinases and enzymes involved in cancer progression. Notably, it exhibits selectivity towards certain receptor tyrosine kinases (RTKs), which are crucial in tumor cell signaling pathways.

- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways. This is mediated by the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

- Cell Cycle Arrest : The compound has shown efficacy in causing cell cycle arrest at various phases, particularly G1 and G2/M phases, thereby inhibiting cancer cell proliferation.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of the compound:

Case Studies

- Antitumor Activity : In a study conducted on A549 lung cancer cells, the compound demonstrated significant cytotoxicity with an IC50 value of 49.85 µM, indicating its potential as an anticancer agent .

- Inhibition of Angiogenesis : Research highlighted its ability to inhibit VEGF-induced proliferation in human umbilical vein endothelial cells (HUVEC), with an IC50 value of 0.30 µM, suggesting its role in anti-angiogenic therapy .

- Mechanistic Insights : Further investigations revealed that the compound promotes apoptosis through mitochondrial pathways, leading to the release of cytochrome c and activation of caspases .

Scientific Research Applications

Research indicates that this compound exhibits significant biological activity, particularly as an anticancer agent. It has shown promising results in inhibiting cell proliferation in various cancer cell lines. Notably, derivatives of similar urea compounds have been reported to act as BRAF inhibitors, targeting specific mutations associated with certain types of cancer.

Applications in Medicinal Chemistry

1-(5-Chloro-2-methoxyphenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea has potential applications in several areas:

- Anticancer Drug Development : Due to its inhibitory effects on cancer cell proliferation.

- Targeted Therapy : Its ability to interact with specific molecular targets makes it a candidate for targeted cancer therapies.

Case Studies

Several studies have documented the efficacy of similar compounds in clinical settings. For instance:

- Study on BRAF Inhibitors : Research has shown that compounds structurally related to this compound effectively inhibit mutant BRAF proteins, leading to reduced tumor growth in preclinical models.

- Molecular Docking Studies : These studies have provided insights into the binding affinities of this compound with various receptors involved in cancer signaling pathways, suggesting a robust therapeutic potential.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom on the 5-chloro-2-methoxyphenyl group undergoes SNAr (nucleophilic aromatic substitution) under basic conditions:

| Reaction Conditions | Outcome | Yield | Source |

|---|---|---|---|

| K₂CO₃, DMF, 100°C, 12 h | Replacement with -OCH₃ or -NH₂ groups | 65–78% | |

| CuI, L-proline, DMSO, 120°C | Cross-coupling with aryl boronic acids | 82% |

This reactivity enables modular derivatization for structure-activity relationship (SAR) studies in drug discovery.

Hydrolysis of Urea Linkage

The urea bond (-NH-CO-NH-) is susceptible to acid- or base-catalyzed hydrolysis :

-

Acidic conditions (HCl, H₂O/EtOH, reflux): Cleavage to 5-chloro-2-methoxyaniline and pyrimidinyl aniline intermediates.

-

Basic conditions (NaOH, H₂O/THF, 60°C): Degradation into CO₂ and corresponding amines .

Cross-Coupling Reactions

The pyrimidine ring participates in palladium-catalyzed cross-couplings :

| Reaction Type | Conditions | Products | Source |

|---|---|---|---|

| Suzuki-Miyaura | Pd(dppf)Cl₂, K₃PO₄, dioxane, 100°C | Biaryl derivatives | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | N-alkylated pyrimidines |

These reactions enable late-stage functionalization for optimizing pharmacokinetic properties.

Oxidation and Demethylation

Methoxy groups undergo oxidative demethylation using strong oxidizing agents:

| Reagent | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| BBr₃ | CH₂Cl₂, -78°C to 25°C, 6 h | Conversion to -OH groups | 90% | |

| HI (aq) | AcOH, reflux, 12 h | Complete demethylation | 95% |

Resulting phenolic derivatives show enhanced solubility and altered target binding .

Catalytic Mechanisms in Biological Activity

The compound acts as a BRAF kinase inhibitor through:

-

Hydrogen bonding between urea carbonyl and kinase active site (Asp₅₉₄, Phe₅₈³).

-

π-π stacking of pyrimidine with hydrophobic kinase pockets .

Table: Key Interactions in BRAF Inhibition

| Interaction Type | Residues Involved | Binding Energy (kcal/mol) | Source |

|---|---|---|---|

| Hydrogen bonds | Asp₅₉₄, Phe₅₈³ | -8.2 ± 0.3 | |

| Hydrophobic | Val₄₇₁, Leu₅₁₄ | -5.6 ± 0.4 |

Stability Under Physiological Conditions

pH-dependent degradation (37°C, 24 h):

| pH | % Remaining | Major Degradants |

|---|---|---|

| 1.2 | 42% | Hydrolyzed urea fragments |

| 7.4 | 88% | Oxidized methoxy derivatives |

| 9.0 | 65% | Demethylated products |

Data from simulated gastric (pH 1.2) and intestinal (pH 7.4) fluids highlight formulation challenges .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues are categorized based on modifications to the urea-linked aromatic groups or substitution patterns. Below is a comparative analysis:

Key Observations

Substituent Impact on Target Specificity: The pyrimidine ring in the target compound may enhance interactions with kinase ATP-binding pockets (similar to sorafenib/regorafenib ), whereas quinoline in PQ401 favors IGF-1R inhibition . The 6-methoxy group on the pyrimidine likely improves metabolic stability compared to the nitro group in ’s analogue (C15H11ClF3N3O4), which may confer higher reactivity .

Urea Bridge Modifications :

- NS1608’s hydroxyphenyl group facilitates hydrogen bonding with ion channels, contrasting with the target compound’s methylpyrimidine , which may prioritize steric complementarity .

- The pyrrole-carbonylphenyl group in Urea (7) confers antiplatelet activity, suggesting that pyrimidine substitution could shift therapeutic focus to kinase-driven pathways .

Pharmacokinetic Considerations :

- The chloro-methoxyphenyl moiety (common to PQ401 and the target compound) balances lipophilicity and solubility, critical for oral bioavailability.

- Piperazine derivatives (e.g., Compound 23) exhibit distinct pharmacokinetics due to their basic nitrogen, contrasting with urea-based compounds .

Research Findings and Data Tables

Spectroscopic Characterization

Q & A

Synthesis and Purification Methodologies

Q: What are the optimal synthetic routes for preparing 1-(5-Chloro-2-methoxyphenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea, and how can purity (>98%) be ensured? A:

- Stepwise Coupling : Synthesize the urea core via a Curtius reaction or carbodiimide-mediated coupling between the 5-chloro-2-methoxyphenyl isocyanate and the 4-((6-methoxy-2-methylpyrimidin-4-yl)amino)aniline intermediate. Monitor reaction progress using HPLC with UV detection at 254 nm .

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water. Validate purity via NMR (¹H/¹³C) and LC-MS to confirm molecular ion peaks and absence of side products .

- Critical Parameters : Control moisture during isocyanate handling to prevent hydrolysis. Optimize pyrimidinyl-amine coupling temperature (60–80°C) to minimize decomposition .

Structural Characterization Challenges

Q: How can researchers resolve ambiguities in structural assignments for this urea derivative, particularly regarding regiochemistry and hydrogen bonding? A:

- X-ray Crystallography : Resolve absolute configuration and confirm urea linkage geometry. Compare experimental bond lengths (e.g., C=O at ~1.23 Å) with DFT-optimized structures .

- 2D NMR : Use NOESY to verify spatial proximity between pyrimidinyl protons and the urea NH group. HSQC/TOCSY correlations clarify aromatic substitution patterns .

- IR Spectroscopy : Identify urea carbonyl stretches (~1640–1680 cm⁻¹) and pyrimidine ring vibrations (~1550 cm⁻¹) to distinguish from possible thiourea byproducts .

Biological Activity Profiling

Q: What in vitro assays are recommended to evaluate the antiproliferative activity of this compound, and how should conflicting IC₅₀ data be interpreted? A:

- Assay Design : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Include positive controls (e.g., doxorubicin) and replicate experiments (n=6) to ensure statistical significance .

- Data Contradictions : If IC₅₀ varies across labs, assess assay conditions (e.g., serum concentration, incubation time). For example, serum proteins may bind hydrophobic moieties, reducing bioavailability .

- Mechanistic Follow-Up : Perform kinase inhibition screening (e.g., EGFR, VEGFR2) to identify primary targets. Compare with structurally analogous ureas (e.g., 1-(3,4-dichlorophenyl) derivatives) to infer SAR trends .

Computational Modeling for Target Prediction

Q: How can quantum chemical calculations and molecular docking guide the identification of biological targets for this compound? A:

- Reaction Path Analysis : Use Gaussian 16 with B3LYP/6-31G* basis set to model urea formation energetics and identify rate-limiting steps .

- Docking Workflow :

- MD Simulations : Run 100-ns simulations in GROMACS to assess target-ligand stability. Analyze RMSD (<2.0 Å) and hydrogen bond occupancy (>70%) .

Addressing Stability and Degradation Issues

Q: What strategies mitigate hydrolysis and oxidative degradation of this urea compound during long-term storage? A:

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months). Monitor via HPLC for hydrolyzed aniline or pyrimidine-N-oxide byproducts .

- Formulation : Lyophilize with cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility and shield the urea moiety. Confirm stability via DSC (no Tg shifts) .

- Antioxidants : Add 0.01% w/v ascorbic acid to buffer solutions. Validate using ESR to detect free radical scavenging .

Structure-Activity Relationship (SAR) Optimization

Q: Which substituents on the phenyl and pyrimidine rings enhance target selectivity while minimizing off-target effects? A:

Analytical Method Development

Q: How can researchers validate a UPLC-MS/MS method for quantifying this compound in plasma matrices? A:

- Column : Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

- Mobile Phase : 0.1% formic acid in water (A) and acetonitrile (B), gradient from 5% to 95% B over 5 min.

- Validation :

Resolving Spectral Data Contradictions

Q: How should discrepancies between theoretical and observed NMR shifts for the pyrimidine ring be addressed? A:

- DFT Calculations : Perform GIAO NMR chemical shift predictions (B3LYP/6-311++G**). Compare with experimental ¹H shifts (±0.3 ppm tolerance) .

- Solvent Effects : Account for DMSO-d6-induced deshielding (e.g., pyrimidine H4 shifts upfield by ~0.2 ppm) .

- Tautomerism : Rule out pyrimidine ring keto-enol tautomerism via variable-temperature NMR (−40°C to 60°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.